エキセナチド酢酸塩

説明

Exenatide Acetate, also known as Exendin-4, is a 39-amino acid peptide originally isolated from the salivary glands of the Gila monster . It is a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It is used in the management of type 2 diabetes mellitus .

Synthesis Analysis

Exenatide can be prepared by solid-phase synthesis, and the condensing agent N,N′-Diisopropylcarbodiimide (DIC) is added twice to ensure the complete reaction . Other studies have also discussed the preparation of exenatide, including the use of inside-porous microspheres and a large scale biocatalytic manufacture .

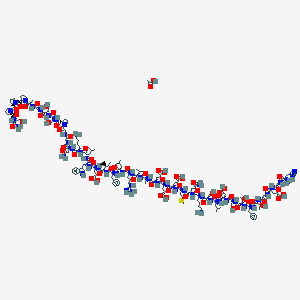

Molecular Structure Analysis

Exenatide is a synthetic version of exendin-4, a peptide isolated from the saliva of the Gila lizard, functioning as an analog of glucagon-like peptide-1 (GLP-1), a hormone which lowers blood glucose by stimulating insulin secretion .

Chemical Reactions Analysis

Exenatide remains relatively stable at pH 4.5 when incubated at 37 °C. At pH 5.5–6.5, degradation was driven by oxidation, while driven by deamidation at pH 7.5–8.5 .

科学的研究の応用

エキセナチドの経口投与

エキセナチド酢酸塩は、経口投与のための樹状シリカナノ粒子の開発に使用されてきました . この方法は、消化管での酵素安定性の低さや透過性の低さといった課題を克服することで、患者のコンプライアンスを向上させることを目指しています . 10 nmの細孔径を持つ大細孔樹状シリカナノ粒子(DSNP)を調製し、機能化および最適化して、高いペプチド負荷量を実現し、エキセナチドの腸管透過性を向上させました .

マイクロカプセル化されたブタの膵島

エキセナチド酢酸塩は、マイクロカプセル化されたブタの膵島の生存率と機能を改善するために使用されてきました . エキセナチド(合成エクセンジン-4)の持続的な局所投与は、グルコース依存性インスリン分泌を強化し、β細胞のアポトーシスを抑制することが示されており、これは膵島移植に有益となり得ます .

長時間作用型糖尿病治療薬

エキセナチド酢酸塩は、2型糖尿病の治療に広く使用されています . しかし、その血漿半減期が2.4時間と短いことから、臨床応用は限られています . エキセナチドの半減期を延長するために、油中水包油(W/O/O)法を用いて、エキセナチドを負荷したPLGAマイクロカプセルを調製しました .

作用機序

Target of Action

Exenatide Acetate primarily targets the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis .

Mode of Action

Exenatide Acetate is a GLP-1 receptor agonist . By activating this receptor, it increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . Additionally, Exenatide Acetate slows gastric emptying and decreases food intake .

Biochemical Pathways

Exenatide Acetate affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . In cases of hypoglycemia, a normal amount of glucagon is released . Exenatide Acetate also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation .

Pharmacokinetics

It is known that exenatide acetate is administered subcutaneously

Result of Action

The molecular and cellular effects of Exenatide Acetate’s action include increased insulin secretion, decreased glucagon secretion, and slowed gastric emptying . These effects improve glycemic control . Additionally, Exenatide Acetate has been found to exert a rapid anti-inflammatory effect at the cellular and molecular level, which may contribute to a potentially beneficial antiatherogenic effect .

Action Environment

It is known that exenatide acetate is used as an adjunct to diet and exercise to improve glycemic control in patients with type 2 diabetes This suggests that lifestyle factors such as diet and physical activity may influence the efficacy of Exenatide Acetate

Safety and Hazards

生化学分析

Biochemical Properties

Exenatide Acetate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It binds to the GLP-1 receptor, a G-protein-coupled receptor, which leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This interaction results in the enhancement of insulin secretion from pancreatic beta cells and the suppression of glucagon release from alpha cells . Additionally, Exenatide Acetate interacts with enzymes involved in the degradation of incretin hormones, such as dipeptidyl peptidase-4 (DPP-4), which prolongs its activity in the bloodstream .

Cellular Effects

Exenatide Acetate exerts various effects on different cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated glucose levels. In alpha cells, it suppresses glucagon release, which helps to lower blood glucose levels . Exenatide Acetate also affects gastrointestinal cells by slowing gastric emptying, which leads to a more gradual absorption of glucose into the bloodstream . Furthermore, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to insulin synthesis and secretion .

Molecular Mechanism

The molecular mechanism of Exenatide Acetate involves its binding to the GLP-1 receptor on the surface of target cells. This binding activates the receptor and triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins involved in insulin secretion and glucagon suppression . Additionally, Exenatide Acetate modulates gene expression by influencing transcription factors that regulate the synthesis of insulin and other related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Exenatide Acetate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that Exenatide Acetate maintains its efficacy in improving glycemic control over extended periods, with sustained effects on insulin secretion and glucagon suppression . Some degradation products may form over time, which could potentially affect its activity .

Dosage Effects in Animal Models

In animal models, the effects of Exenatide Acetate vary with different dosages. At lower doses, it effectively enhances insulin secretion and suppresses glucagon release, leading to improved glycemic control . At higher doses, Exenatide Acetate may cause adverse effects, such as nausea, vomiting, and hypoglycemia . Studies have also shown that there is a threshold dose beyond which no further improvement in glycemic control is observed, indicating a dose-dependent effect .

Metabolic Pathways

Exenatide Acetate is involved in several metabolic pathways, primarily related to glucose metabolism. It enhances insulin secretion, which promotes glucose uptake and utilization by peripheral tissues . Additionally, it suppresses glucagon release, which reduces hepatic glucose production . Exenatide Acetate also influences the metabolism of incretin hormones by inhibiting the activity of DPP-4, thereby prolonging the half-life of GLP-1 and enhancing its effects on glucose metabolism .

Transport and Distribution

Exenatide Acetate is transported and distributed within cells and tissues through various mechanisms. After subcutaneous injection, it is absorbed into the bloodstream and binds to plasma proteins, which helps to prolong its half-life . It is then distributed to target tissues, such as the pancreas and gastrointestinal tract, where it exerts its effects . Exenatide Acetate is also transported across cell membranes through receptor-mediated endocytosis, which facilitates its uptake by target cells .

Subcellular Localization

The subcellular localization of Exenatide Acetate is primarily within the cytoplasm and cell membrane of target cells. Upon binding to the GLP-1 receptor, it activates intracellular signaling pathways that lead to its effects on insulin secretion and glucagon suppression . Exenatide Acetate may also undergo post-translational modifications, such as phosphorylation, which can influence its activity and localization within the cell . Additionally, it may be directed to specific cellular compartments through targeting signals that ensure its proper function .

特性

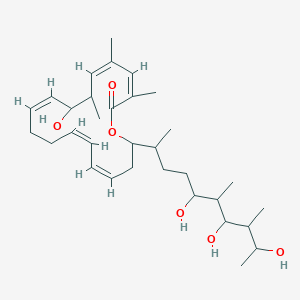

IUPAC Name |

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAXWAGAAYUUBX-JVTOQCAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C186H286N50O62S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4247 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)